Erbium(III) trifluoromethanesulfonate

Übersicht

Beschreibung

Erbium(III) trifluoromethanesulfonate is a compound that has been identified as an effective catalyst in various chemical reactions. It has been specifically noted for its role in the Friedel–Crafts acylation of arenes with electron-donating substituents using aromatic carboxylic acids as acylating agents under microwave irradiation. This process is characterized by its efficiency, rapidity, and minimal waste production, leading to the preparation of aryl ketones in good yields and short reaction times .

Synthesis Analysis

While the synthesis of Erbium(III) trifluoromethanesulfonate itself is not detailed in the provided papers, related synthesis attempts of multinary erbium-trifluoride derivatives have been made. These attempts often resulted in the formation of Er3O2F5, a by-product with a Vernier-type structure, when trying to synthesize compounds from mixtures containing ErOF-contaminated erbium trifluoride (ErF3) and other components. The synthesis typically occurred after seven days at 800 °C in different reaction-container materials .

Molecular Structure Analysis

The molecular structure of Er3O2F5, a related compound to Erbium(III) trifluoromethanesulfonate, exhibits a Vernier-type arrangement. This structure consists of two interpenetrating lattices that almost misfit, composed of ErOF and ErF3. The crystal structure features two different Er3+ cations in anionic coordination, forming bicapped trigonal prisms. The structure is further characterized by O2−-centered (Er3+)4 tetrahedra that form linear double strands, which are interconnected three-dimensionally by three independent F− anions .

Chemical Reactions Analysis

Erbium(III) trifluoromethanesulfonate has been utilized as a catalyst in the Friedel–Crafts acylation reaction. This reaction involves the acylation of arenes containing electron-donating substituents to produce aryl ketones. The use of microwave irradiation in the presence of this catalyst has been shown to enhance the reaction's efficiency, leading to good yields and reduced reaction times .

Physical and Chemical Properties Analysis

The physical and chemical properties of Erbium(III) trifluoromethanesulfonate are not explicitly discussed in the provided papers. However, its catalytic properties suggest that it is stable under microwave irradiation and effective in promoting acylation reactions without significant loss of potency or the generation of excessive waste . The related compound Er3O2F5's physical properties include the formation of pale pink, transparent, lath-shaped single crystals with specific orthorhombic dimensions, indicating stability at high temperatures and a complex crystal structure .

Wissenschaftliche Forschungsanwendungen

Catalysis in Chemical Synthesis

- Friedel–Crafts Acylation : Erbium trifluoromethanesulfonate is an effective catalyst for the Friedel–Crafts acylation of arenes, enabling the preparation of aryl ketones efficiently and with minimal waste under microwave irradiation (Tran et al., 2015).

Material Science Applications

Direct Alcohol Fuel Cells : Erbium triflate, a lanthanum salt of triflate, has been used to fabricate composite membranes for use in direct alcohol fuel cells. These ErTfO/Nafion composite membranes demonstrated reduced alcohol permeability and increased proton conductivity (Barbora et al., 2009).

Anticorrosive Properties in Coatings : The use of erbium (III) trifluoromethanesulfonate as an initiator in epoxy powder coatings has shown to impart good anticorrosive properties. It has been compared favorably with industry-standard systems in several tests (García & Suay, 2007).

Enhanced Mechanical Properties in Powder Coatings : Systems containing low proportions of Meldrum acid and initiated by erbium trifluoromethanesulfonate lead to great reduction of curing conditions and improved mechanical properties, adhesion, and impact resistance in epoxy resins (García, Serra & Suay, 2007).

Photoluminescence and Optical Applications

Luminescence of Erbium-Doped Materials : Significant improvement in the photoluminescence of erbium-doped amorphous carbon has been reported, indicating potential applications in optoelectronic devices (Hsu et al., 2014).

Planar Optical Amplifiers : Erbium-doped aqueous polymer solutions have been used for fabricating cross-linked, patterned, and Er3+-doped polymer films, showing high transmission over the visible and NIR regions, making them suitable for planar optical amplifiers (Kim, Choi & Han, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

erbium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Er/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQOFBCJADYRKR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

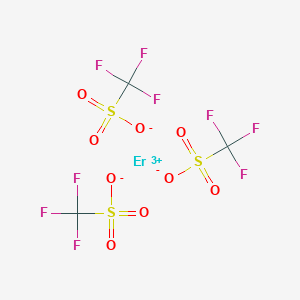

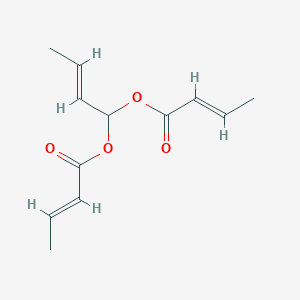

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ErF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467126 | |

| Record name | Erbium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium(III) trifluoromethanesulfonate | |

CAS RN |

139177-64-3 | |

| Record name | Erbium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

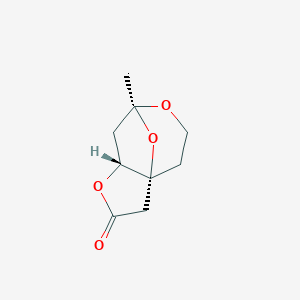

![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)

![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

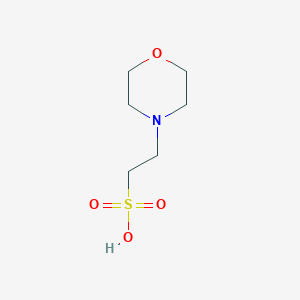

![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)